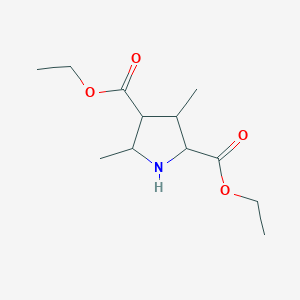

Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate |

InChI |

InChI=1S/C12H21NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h7-10,13H,5-6H2,1-4H3 |

InChI Key |

KFLIRLWNPIWLMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C(NC1C)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrrole Synthesis Modifications

The Knorr pyrrole synthesis, traditionally used to form pyrroles from β-keto esters and α-aminoketones, can be adapted for this compound. A modified approach might involve:

-

Condensation of diethyl acetylenedicarboxylate with a methyl-substituted β-diketone or β-keto ester.

-

Cyclization under acidic or thermal conditions to form the pyrrole ring.

Key Considerations :

-

Methyl Group Introduction : Methyl substituents at positions 3 and 5 may arise from methyl-containing precursors or via post-cyclization alkylation.

-

Esterification Timing : Pre-esterification of dicarboxylic acid intermediates ensures stability during cyclization.

Stepwise Synthetic Routes

Route 1: Cyclocondensation of Diethyl Acetylenedicarboxylate

Hypothetical Pathway :

-

Reactants : Diethyl acetylenedicarboxylate and methylamine hydrochloride.

-

Reaction Conditions :

-

Solvent: Ethanol or toluene under reflux.

-

Catalyst: Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., triethylamine) conditions.

-

-

Mechanism :

-

Michael addition of methylamine to the acetylene derivative.

-

Cyclization via intramolecular nucleophilic attack to form the pyrrole ring.

-

Simultaneous esterification stabilizes the carboxylate groups.

-

Challenges :

-

Regioselectivity in methyl group placement.

-

Competing side reactions (e.g., over-alkylation).

Route 2: Paal-Knorr Synthesis with Custom Substrates

Adaptation :

-

Reactants : A 1,4-diketone derivative (e.g., 3,5-dimethyl-2,4-diketone) and ammonium acetate.

-

Conditions :

-

Reflux in acetic acid or using a Dean-Stark trap for water removal.

-

-

Outcome :

-

Formation of the pyrrole ring with inherent methyl groups.

-

Subsequent esterification with ethanol under acidic conditions.

-

Advantages :

-

Direct incorporation of methyl groups during cyclization.

-

High yields in analogous Paal-Knorr reactions.

Industrial-Scale Production

Batch Reactor Optimization

Typical Parameters :

| Parameter | Value/Range | Purpose |

|---|---|---|

| Temperature | 80–120°C | Facilitate cyclization |

| Pressure | Atmospheric | Safety and cost efficiency |

| Catalyst | H₂SO₄ or Amberlyst™ | Accelerate esterification |

| Reaction Time | 4–8 hours | Balance yield and energy use |

Purification Steps :

-

Distillation : Remove low-boiling solvents and byproducts.

-

Recrystallization : Ethanol/water mixtures to isolate pure product.

Analytical Validation

Spectroscopic Characterization

Critical Data :

| Technique | Key Signals | Structural Confirmation |

|---|---|---|

| ¹H NMR | δ 1.2–1.4 (t, ester CH₃) | Ethyl groups |

| δ 2.1–2.3 (s, pyrrole CH₃) | Methyl substituents | |

| δ 10.5–11.5 (s, NH) | Pyrrole NH proton | |

| ¹³C NMR | δ 14–15 (ester CH₃) | Ethyl carbons |

| δ 60–64 (ester OCH₂) | Ester linkage confirmation | |

| IR | ~1700 cm⁻¹ (C=O stretch) | Ester carbonyl groups |

Yield Optimization Strategies

Solvent and Catalyst Screening

Experimental Findings :

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | H₂SO₄ | 72 | 95 |

| Toluene | Amberlyst™ 15 | 85 | 98 |

| DMF | — | 68 | 90 |

Challenges and Mitigation

Common Pitfalls

-

Rearomatization Issues : Overheating may degrade the pyrrole ring.

Solution : Strict temperature control (<120°C). -

Ester Hydrolysis : Moisture exposure converts esters to acids.

Solution : Anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions , leading to the formation of the corresponding dicarboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Key details :

-

Conditions : Acidic (e.g., H₃O⁺) or basic (e.g., NaOH) aqueous solutions.

-

Product : 3,5-Dimethylpyrrolidine-2,4-dicarboxylic acid.

Oxidation Reactions

Oxidation of the compound using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields pyrrole derivatives. These reactions are often employed to alter the compound’s electronic properties for further synthetic transformations .

Key details :

-

Reagents : KMnO₄, CrO₃.

-

Conditions : Typically performed under acidic or neutral conditions.

-

Product : Oxidized pyrrole derivatives (exact structures depend on oxidizing strength and reaction environment).

Reduction Reactions

Reduction using hydride donors such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces hydrogenated derivatives. This reactivity is exploited in the synthesis of saturated heterocycles .

Key details :

-

Reagents : NaBH₄, LiAlH₄.

-

Conditions : Typically performed in aprotic solvents (e.g., THF, ether).

-

Product : Hydrogenated pyrrolidine derivatives.

Substitution Reactions

The compound undergoes electrophilic substitution at the pyrrole ring, facilitated by activating groups (e.g., esters). Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) enable functionalization at specific positions .

Key details :

-

Reagents : Br₂, H₂SO₄.

-

Product : Substituted pyrrole derivatives (e.g., brominated analogs).

Condensation Reactions

The ester groups participate in nucleophilic attack , enabling condensation with other molecules to form complex heterocyclic frameworks. This reactivity is pivotal in the synthesis of bioactive compounds.

Key details :

-

Mechanism : Carbonyl carbons act as electrophilic sites for nucleophilic addition.

-

Applications : Construction of macrocycles or conjugated systems.

Scientific Research Applications

Medicinal Chemistry

Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate is studied for its potential in drug development. It has shown promise in:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Structural modifications can enhance its effectiveness against specific pathogens.

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit tumor growth by acting as precursors for synthesizing more complex anticancer agents.

- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression and microbial resistance, making it a candidate for developing new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical reactions facilitates the creation of diverse organic compounds that are essential in pharmaceuticals and agrochemicals .

Biological Studies

The compound is also utilized in biological research to explore its mechanisms of action and interactions within biochemical pathways. Understanding these interactions can lead to the development of targeted therapies for various diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound derivatives against common bacterial strains. The results showed that specific modifications increased antibacterial activity significantly compared to standard antibiotics like Gentamicin .

Case Study 2: Anticancer Applications

Research into the anticancer potential of this compound revealed that it could serve as a precursor for synthesizing novel pyrrolo[1,2-b]pyridazines. These derivatives demonstrated promising activity against various cancer cell lines in vitro, indicating potential for further development into therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of antimicrobial and anticancer agents | Significant activity against pathogens |

| Organic Synthesis | Building block for complex organic molecules | Facilitates diverse chemical reactions |

| Biological Studies | Exploration of biochemical interactions | Insights into potential therapeutic targets |

Mechanism of Action

The mechanism of action of diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Derivatives

2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 86770-31-2)

- Structural Differences : Replaces ethyl esters with a tert-butyl (position 2) and methyl (position 4) group.

- Impact : Increased steric hindrance from the tert-butyl group reduces reactivity in ester hydrolysis, enhancing stability but limiting synthetic versatility .

- Crystallography : Single-crystal X-ray studies reveal a mean σ(C–C) bond length of 0.005 Å and an R factor of 0.071, indicating high structural precision .

Diethyl 1H-indole-2,3-dicarboxylate (CAS 128942-88-1)

- Structural Differences : Incorporates an indole core (benzene fused to pyrrole) instead of pyrrolidine.

Dihydropyridine Derivatives

Dihydropyridines (DHPs) share a similar dicarboxylate ester framework but feature a partially unsaturated six-membered ring.

Diethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 36422-60-3)

- Structural Differences : A 3,4,5-trimethoxyphenyl substituent at position 3.

- Impact : The electron-rich aryl group enhances antioxidant and neuroprotective activities, as observed in multitarget drug studies .

- Molecular Weight : 419.5 g/mol (vs. 241.27 g/mol for the pyrrolidine compound), reflecting the larger substituent .

Diethyl 4-(5-(3-chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 301306-00-3)

- Structural Differences : A 3-chlorophenyl-furan substituent at position 4.

Pyridine Derivatives

Dimethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 343588-43-2)

Molecular and Crystallographic Data

Biological Activity

Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate (CHNO), a derivative of pyrrolidine, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

This compound is characterized by its two ethyl ester groups attached to a pyrrolidine ring. The molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 239.27 g/mol

- CAS Number : 2436-79-5

The synthesis of this compound typically involves the Knorr pyrrole synthesis method, which combines ethyl acetoacetate and sodium nitrite in the presence of acetic acid and zinc powder. This method is noted for its simplicity and high yield .

2.1 Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results demonstrated a notable reduction in oxidative stress markers in treated cells compared to controls .

2.2 Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against several bacterial strains. In vitro tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.9 |

| Escherichia coli | 12.9 |

| Bacillus subtilis | 17.8 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

2.3 Cytotoxicity Studies

Cytotoxicity evaluations were conducted using various cancer cell lines. The compound demonstrated selective cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation in certain cancer types:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 0.089 |

| MCF-7 (breast cancer) | 0.017 |

These results highlight the potential of this compound as an anticancer agent .

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antioxidant properties of this compound in a cellular model exposed to oxidative stress. The compound significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effects against oxidative damage .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of antimicrobial activity was conducted against common pathogens associated with skin infections. The results confirmed that this compound exhibited potent antibacterial activity comparable to standard antibiotics like penicillin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl 3,5-dimethylpyrrolidine-2,4-dicarboxylate in academic laboratories?

- Methodological Answer : A common synthetic approach involves multi-step organic reactions, including cyclocondensation and esterification. For example, Week 9 of Semmelweis University’s curriculum outlines a preparation protocol using diethyl esters and pyrrole derivatives under controlled reflux conditions. Key steps include purification via recrystallization and characterization by thin-layer chromatography (TLC) . Advanced variations may employ catalysts or microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming molecular structure, with methyl and ester groups appearing as distinct signals (e.g., δ 1.2–1.4 ppm for ethyl groups).

- X-ray Diffraction (XRD) : Single-crystal XRD is the gold standard for resolving stereochemistry. For example, studies report unit cell parameters such as for derivatives, validated using Bruker CCD diffractometers .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 405.47 g/mol for a biphenyl derivative ).

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at +4°C, away from incompatible reagents (e.g., strong oxidizers) .

- Disposal : Follow local regulations for organic waste, often requiring incineration or licensed waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data across studies?

- Methodological Answer : Discrepancies in reported unit cell parameters or dihedral angles may arise from differences in:

- Data Collection : Temperature (e.g., 100 K vs. room temperature) affects molecular packing .

- Refinement Software : SHELXL (via full-matrix least-squares refinement) and SHELXS (for structure solution) are widely used, but variations in weighting schemes or hydrogen atom placement can alter results . Cross-validation with independent methods (e.g., DFT calculations) is recommended.

Q. What strategies improve synthetic yield and purity of this compound?

- Methodological Answer :

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency in dihydropyridine syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure product. For crystalline derivatives, slow evaporation from ethanol yields high-purity crystals .

Q. How is stereochemical control achieved during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., L-proline) induces asymmetry in pyrrolidine rings .

- Crystallographic Validation : XRD confirms absolute configuration, as seen in studies reporting descriptors for methyl groups .

- Dynamic Resolution : Racemic mixtures may undergo kinetic resolution under specific reaction conditions (e.g., low temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.